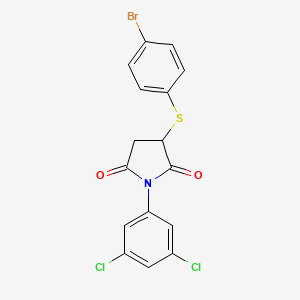

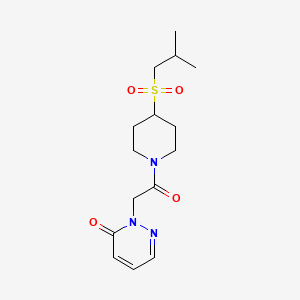

![molecular formula C15H18N2O2 B2513700 2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 33620-76-7](/img/structure/B2513700.png)

2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H16FNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,17H,7-8H2,1-2H3 . This indicates that the compound has a cyclohexanedione core with a dimethyl substitution, and an aminophenylamino group attached via a methylene bridge.Physical And Chemical Properties Analysis

The molecular weight of this compound is 258.321. Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications

Synthesis and Chemical Characterization The compound 2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is utilized in various chemical synthesis processes. One significant application involves its reaction with certain 1,2-diaminobenzenes. This reaction produces a range of compounds that, upon treatment with hydrochloric acid, cyclize into different hydrochloride forms. These forms can further undergo hydrolytic conditions or ring opening, leading to various substituted derivatives. Such chemical transformations highlight the compound's role in synthesizing diverse chemical structures with potential applications across different scientific fields (Gurkovskii et al., 1999).

Protecting Agent in Peptide Synthesis In peptide synthesis, this compound serves as a protecting agent for amino groups. Its reaction with active amino-acid esters yields optically pure enamine derivatives. These derivatives can be further processed into azides and used directly for peptide synthesis. The protection can be efficiently removed, indicating the compound's utility in complex peptide synthesis processes while ensuring the purity of the final peptide structures (Halpern & James, 1964).

Antimicrobial Properties The compound's derivatives exhibit notable antimicrobial activities. A study synthesized a new series of derivatives and evaluated them against various bacterial and fungal strains. Some of these compounds showed higher activity compared to reference drugs, signifying their potential as effective antimicrobial agents. Additionally, molecular modeling insights suggest that these compounds interact favorably within the active sites of target proteins, further affirming their biological activity potential (Ghorab et al., 2017).

Biological Activity and Metal Complexation When complexed with metals such as Co(II), Ni(II), and Cu(II), the compound forms structures that have been studied for their cytotoxic, antibacterial, protistocidal, and fungistatic properties. These complexes do not exhibit cytotoxicity in certain concentration ranges but show varying degrees of biological activity against specific bacterial strains and protozoa, indicating their potential use in treating infections or as part of biocidal formulations (Eremina et al., 2021).

Safety And Hazards

properties

IUPAC Name |

2-[(2-aminophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,18H,7-8,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHZANCMDBDXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2N)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301156015 |

Source

|

| Record name | 2-[[(2-Aminophenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione | |

CAS RN |

33620-76-7 |

Source

|

| Record name | 2-[[(2-Aminophenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

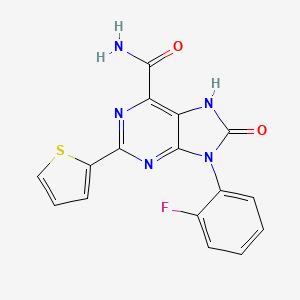

![1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2513621.png)

![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)

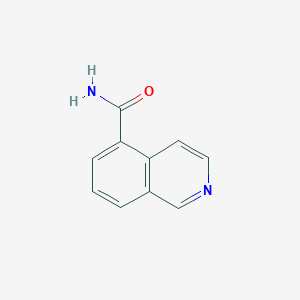

![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)

![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid](/img/structure/B2513629.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)

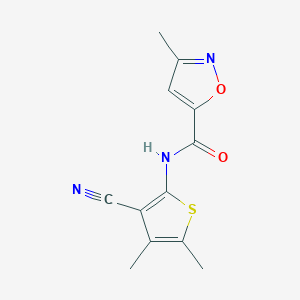

![N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2513635.png)

![[1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-nitroethyl]benzene](/img/structure/B2513636.png)